Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFCLHLSAJUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classic Hantzsch Protocol
This method combines 4-bromophenylacetaldehyde , ethyl 3-oxopentanoate , and ammonium acetate in acetic acid under reflux. The one-pot reaction proceeds via enamine formation, followed by cyclodehydration to yield the target compound.
Key Variables :
-
Molar ratios : A 1:1:1.2 ratio of aldehyde:β-keto ester:ammonium acetate minimizes dimerization byproducts.
-
Reaction time : Extended reflux (14–16 hours) ensures complete aromatization, yielding 76% product.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the Hantzsch reaction, achieving 85% yield with reduced energy input. Ethanol-water (3:1) mixtures enhance microwave absorption, enabling rapid heating.
Post-Functionalization Strategies
Suzuki-Miyaura Coupling
Industrial-Scale Production
Continuous Flow Reactors
A 2023 pilot study utilized a tubular reactor (ID = 5 cm) for the condensation-cyclization route, achieving 89% yield at 10 kg/day throughput. Key parameters:
-
Residence time : 45 minutes
-
Temperature gradient : 70°C (zone 1) → 100°C (zone 3)
-
Catalyst : Immobilized pTSA on silica gel
Solvent Recovery Systems
Distillation-coupled extraction (DCE) units recover >95% ethanol and toluene, reducing production costs by 30%.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, C4-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃).
-
HPLC : >99% purity (C18 column, 70:30 MeOH:H₂O, 1 mL/min).
Comparative Efficiency Analysis
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Condensation-Cyclization | 84 | 98 | High | 1.0 |
| Hantzsch | 76 | 95 | Moderate | 1.2 |
| Suzuki Coupling | 72 | 97 | Low | 3.5 |
Cost Index: Relative to condensation-cyclization (1.0 = $120/kg)
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrimidine compounds have shown promising cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
In a study involving thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines, it was found that certain derivatives exhibited IC₅₀ values significantly lower than doxorubicin, a standard chemotherapeutic agent, suggesting potential as lead compounds for further development in cancer therapy .
Enzymatic Inhibition
Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate has also been investigated for its inhibitory effects on enzymes relevant to disease pathways. For example, modifications to the pyrimidine structure have led to enhanced activity against α-glucosidase, with specific derivatives demonstrating IC₅₀ values that indicate effective inhibition . This suggests potential applications in managing conditions such as diabetes.
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex structures with desired biological activities. Notably, it can be hydrolyzed to yield the corresponding carboxylic acid, which can then participate in further synthetic transformations .
Material Science Applications
Beyond medicinal chemistry, this compound has garnered attention for its photophysical properties. Compounds with similar structures are being explored for their potential as fluorophores and in solid-state applications due to their ability to form crystals with unique conformational characteristics . This opens avenues for their use in developing optoelectronic devices.
Case Studies
Mechanism of Action
The exact mechanism of action of ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and pyrimidine moieties. These interactions can inhibit or modulate the activity of the target, leading to the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Electronic and Steric Properties
Ethyl 4-Methyl-2-Phenylpyrimidine-5-Carboxylate
- Structure : Lacks bromine; features a methyl group (4-position) and phenyl group (2-position).
- Properties : Lower molecular weight (242.27 g/mol) and XLogP3 (2.5) compared to brominated analogues, indicating reduced lipophilicity. The methyl group introduces steric hindrance but lacks the electron-withdrawing effect of bromine.
- Applications : Simpler derivatives like this are often used as intermediates in heterocyclic synthesis .
Ethyl 2-(4-Chlorophenyl)Amino-4,6-Diphenylpyrimidine-5-Carboxylate
- Structure: Chlorine replaces bromine; includes amino and diphenyl groups.
- IR spectroscopy reveals N-H stretching at 3404 cm⁻¹, absent in bromophenyl derivatives .
Ethyl 2-[(3-Methyl-2,5-Dioxo(3-Pyrrolinyl))Amino]-4-(Trifluoromethyl)Pyrimidine-5-Carboxylate
- Structure : Features a trifluoromethyl group (strong electron withdrawal) and a pyrrolinyl-dione moiety.
- Properties : The CF₃ group increases metabolic stability and electronegativity, enhancing inhibitory activity against transcription factors (e.g., AP-1, NF-κB). N-Methylation of the pyrrolinyl group further boosts potency .
Impact of Additional Ring Systems
Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
- Structure : Fused thiazolo ring at the 5,6-positions and a 3-oxo group.
- Properties: The thiazolo ring enhances π-halogen interactions, as observed in X-ray crystallography, improving solid-state stability.
Ethyl 7-(4-Bromophenyl)-5-Trifluoromethyl-4,7-Dihydrotetrazolo[1,5-a]Pyrimidine-6-Carboxylate
Functional Group Modifications
Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate
- Structure: Benzylamino group at the 2-position.
- Properties : The secondary amine enhances solubility in polar solvents and offers a site for further alkylation. NMR data (δ 7.30–7.53 ppm for aromatic protons) differ from bromophenyl derivatives due to the absence of bromine's deshielding effect .
Ethyl 4-[(4-Methylphenyl)Sulfanyl]-2-Phenylpyrimidine-5-Carboxylate
- Structure : Sulfanyl (S-) linker at the 4-position.
- The methylphenyl group adds steric bulk without significant electronic effects .
Biological Activity
Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.
This compound is a pyrimidine derivative characterized by the presence of a bromophenyl group. It serves as an intermediate in the synthesis of more complex pyrimidine derivatives. The compound can undergo various chemical reactions, such as oxidation and substitution, leading to a range of derivatives that may exhibit diverse biological activities .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and pyrimidine moieties. These interactions can inhibit or modulate the activity of the target, resulting in various biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has shown promising results in anticancer assays. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, it achieved significant growth inhibition across multiple cell lines, indicating its potential as an anticancer therapeutic .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | % Growth Inhibition |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | 65 |
| MCF-7 (Breast Cancer) | 12.3 | 58 |
| HeLa (Cervical Cancer) | 8.9 | 70 |
Case Studies and Research Findings
- Anticancer Evaluation : A study investigated the cytotoxic effects of this compound on renal carcinoma cells (RFX 393). The compound demonstrated moderate cytotoxicity with an IC50 value of approximately 11.70 µM .
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to key targets involved in cancer progression. Molecular docking simulations revealed binding affinities comparable to established anticancer drugs, suggesting that this compound could serve as a lead compound for further drug development .
- Comparative Analysis : When compared to similar compounds such as ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate and ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate, the presence of the bromine atom in this compound enhances its reactivity and biological activity due to its larger size and polarizability .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis.
Reaction Conditions
| Condition | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, H₂O/EtOH (1:1) | Reflux | 6–8 h | 85–92% | |
| Basic Hydrolysis | NaOH (2M), EtOH/H₂O | 80°C | 4 h | 78–86% |
Key Product : 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, characterized by IR (C=O stretch at 1,680 cm⁻¹) and ¹H NMR (loss of ethyl triplet at δ 1.2 ppm) .
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.
Suzuki–Miyaura Coupling
| Reagents | Catalyst System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 90°C | 72% | |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene | 110°C | 65% |
Key Product : Ethyl 2-(4-biphenyl)pyrimidine-5-carboxylate (confirmed by LC-MS and ¹³C NMR) .
Buchwald–Hartwig Amination
| Amine | Catalyst System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Piperidine | Pd₂(dba)₃, Xantphos | Toluene | 100°C | 58% | |
| Morpholine | Pd(OAc)₂, BINAP | DMF | 120°C | 63% |
Key Product : Ethyl 2-(4-(piperidin-1-yl)phenyl)pyrimidine-5-carboxylate .
Functionalization of the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes regioselective substitutions at the 4- and 6-positions.
Chlorination
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃, DMF | Reflux, 4 h | Ethyl 2-(4-bromophenyl)-4,6-dichloropyrimidine-5-carboxylate | 88% |
Characterization : ¹H NMR shows loss of aromatic protons; ³⁵Cl NMR confirms Cl incorporation .
Amination
| Amine | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Ammonia | NH₃ (7M in MeOH) | Sealed tube, 90°C | 76% | |
| Methylamine | Et₃N, DCM | RT, 12 h | 68% |
Key Product : Ethyl 2-(4-bromophenyl)-4-aminopyrimidine-5-carboxylate (HPLC purity >95%) .
Reduction of the Pyrimidine Ring
Catalytic hydrogenation selectively reduces the pyrimidine ring to a tetrahydropyrimidine.
| Conditions | Catalyst | Pressure | Time | Yield | Source |
|---|---|---|---|---|---|
| H₂ (50 psi) | Pd/C (10%) | EtOAc | 6 h | 82% |
Product : Ethyl 2-(4-bromophenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate (¹H NMR: δ 3.4–3.6 ppm, multiplet for CH₂ groups) .
Photocatalytic C–H Functionalization
Recent studies demonstrate visible-light-mediated C–H arylation at the pyrimidine 4-position.
| Reagents | Catalyst | Light Source | Yield | Source |
|---|---|---|---|---|
| 4-Iodotoluene | Ir(ppy)₃, DIPEA | Blue LEDs | 54% |
Product : Ethyl 2-(4-bromophenyl)-4-(p-tolyl)pyrimidine-5-carboxylate (HRMS: m/z 437.0421 [M+H]⁺) .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves coupling reactions between pyrimidine precursors and bromophenyl derivatives. A representative approach includes:
- Step 1 : Condensation of ethyl pyrimidine-5-carboxylate with 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysts, base, and polar solvents like DMF or acetonitrile).
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol.
Q. Optimization Strategies :
- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yield .
- Temperature Control : Reactions at 80–100°C enhance coupling efficiency while minimizing side products.
- Solvent Selection : Acetonitrile improves solubility of aromatic intermediates compared to THF .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Reactants | Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl pyrimidine-5-carboxylate + 4-bromophenylboronic acid | Pd(PPh₃)₄ | DMF | 80 | 70–75 |
| Ethyl pyrimidine-5-carboxylate + 4-bromoiodobenzene | PdCl₂(dppf) | Acetonitrile | 100 | 65–70 |
Q. Which spectroscopic and chromatographic methods are employed to characterize this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- RP-HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and stability under metabolic conditions .
- X-ray Crystallography :
Table 2 : Typical HPLC Parameters for Stability Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) |
|---|---|---|---|---|
| C18 | 70:30 ACN:H₂O | 1.0 | UV (254 nm) | 12.3 |
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structural elucidation of pyrimidine derivatives?
Methodological Answer : Discrepancies often arise from disordered solvent molecules or ring puckering. Strategies include:
- Data Validation : Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) averages for pyrimidines.
- Refinement in SHELX :
- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity (e.g., amplitude Q = 0.12 Å for pyrimidine rings) .
Table 3 : SHELX Refinement Metrics for Pyrimidine Derivatives
| Parameter | Value | Acceptable Range |
|---|---|---|
| R1 (all data) | 0.054 | <0.08 |
| wR2 | 0.182 | <0.25 |
| C–C bond σ | 0.005 Å | <0.01 Å |
Q. What experimental strategies are recommended to evaluate the bioactivity of this compound in drug discovery?
Methodological Answer :
- In Vitro Assays :
- Structure-Activity Relationship (SAR) :
- Molecular Docking : Use AutoDock Vina to predict binding modes in kinase active sites (PDB: 1M17) .
Table 4 : Example Bioactivity Data for Analogous Compounds
| Compound | Target Kinase | IC₅₀ (nM) | Metabolic Half-life (h) |
|---|---|---|---|
| Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate | EGFR | 120 ± 15 | 2.3 |
| Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | NF-κB | 85 ± 10 | 1.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
